molecular formula C21H25BrN2O2 B2505866 3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1104738-05-7

3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2505866
CAS RN: 1104738-05-7
M. Wt: 417.347
InChI Key: VONBNNZYHZHAQR-UHFFFAOYSA-M
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Description

Fluorescent Property Analysis

The fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines have been explored due to their potential as biomarkers and photochemical sensors. Research indicates that substituents on the heterocycle and phenyl rings significantly affect luminescence. Specifically, 3-hydroxymethyl derivatives of these compounds have been shown to enhance fluorescence intensity, with 3-hydroxymethyl imidazo[1,2-a]pyridines emitting more intensely than their pyrimidine counterparts. The former emitted purple light, while the latter emitted blue light at longer wavelengths .

Synthesis Analysis

The synthesis of various imidazo[1,2-a]pyridine derivatives has been achieved through different methods. For instance, the synthesis of a molecular salt with a hydroxyphenyl group was characterized using IR-NMR spectroscopy and X-ray diffraction. Theoretical calculations using density functional theory (DFT) were also employed to compare with experimental data, providing insights into the molecular geometry and vibrational frequencies of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied using X-ray diffraction, FTIR, NMR spectroscopy, and DFT methods. These studies have revealed the existence of equilibrium mixtures in solution and provided correlations between experimental NMR chemical shifts and calculated magnetic isotropic shielding tensors. Such detailed structural analyses are crucial for understanding the reactivity and properties of these compounds .

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives under acidic conditions has been investigated, revealing different pathways for the hydrolysis of methoxy groups. For example, the kinetics of hydrolysis of methoxy functions in azo-pyridine derivatives have been studied, showing a significant reactivity difference between the methoxy groups in the presence of sulfuric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. Theoretical calculations have been used to predict properties such as molecular electrostatic potential distribution and non-linear optical properties. These properties are important for applications in materials science and photonics . Additionally, the rearrangement of imidazo[1,2-a]pyridine derivatives under certain conditions has been observed, leading to the formation of different heterocyclic compounds, which further demonstrates the versatility of these compounds in synthetic chemistry .

Scientific Research Applications

Synthesis and Structural Transformations

Research has focused on the synthesis and structural transformations of compounds related to the one , demonstrating their potential in the creation of complex heterocyclic structures. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from derivatives containing nitropyridine groups and triethylamine showcases the versatility of these compounds in organic synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002). Similarly, the creation of fluorescent pyridinium complexes with dual-emissive properties highlights the photophysical applications of these molecules, which can be tailored through solvent interactions (Li et al., 2009).

Fluorescent Properties for Biomarker and Sensor Development

Compounds analogous to 3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide have been explored for their fluorescent properties, which are of interest in the development of biomarkers and photochemical sensors. The study of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, for example, revealed that these compounds emit light in various solvents and could serve as potent fluorophores with enhanced fluorescence intensity, underscoring their potential in biological imaging and chemical sensing (Velázquez-Olvera et al., 2012).

Corrosion Inhibition

Additionally, derivatives of imidazolium salts, sharing a structural resemblance with the target compound, have been investigated for their role as corrosion inhibitors. A study demonstrated the efficacy of a benzimidazolium-based ionic liquid in preventing corrosion of aluminum alloys in acidic media, indicating that these compounds can provide significant protection to metal surfaces, suggesting a potential application area for similar compounds (Shetty & Shetty, 2017).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O2.BrH/c1-16-7-3-4-8-19(16)22-15-21(24,23-14-6-5-9-20(22)23)17-10-12-18(25-2)13-11-17;/h3-4,7-8,10-13,24H,5-6,9,14-15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONBNNZYHZHAQR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

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